DL-Histidine monohydrochloride monohydrate
Description
Structure
2D Structure
Properties
IUPAC Name |
2-amino-3-(1H-imidazol-5-yl)propanoic acid;hydrate;hydrochloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H9N3O2.ClH.H2O/c7-5(6(10)11)1-4-2-8-3-9-4;;/h2-3,5H,1,7H2,(H,8,9)(H,10,11);1H;1H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CMXXUDSWGMGYLZ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(NC=N1)CC(C(=O)O)N.O.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H12ClN3O3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10924465 | |
| Record name | DL-Histidine, monohydrochloride, monohydrate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10924465 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
209.63 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
7048-02-4, 123333-71-1, 645-35-2 | |
| Record name | L-Histidine monohydrochloride | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0007048024 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | DL-Histidine, monohydrochloride, monohydrate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10924465 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | L-histidine monohydrochloride | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.010.400 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | 2-amino-3-(1H-imidazol-4-yl)propanoic acid hydrate hydrochloride | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Advanced Synthetic Methodologies and Industrial Production Technologies of Dl Histidine Monohydrochloride Monohydrate
Biotechnological Production Routes
The cornerstone of DL-Histidine monohydrochloride monohydrate manufacturing is the high-yield fermentative production of L-Histidine. This is primarily achieved using extensively engineered strains of microorganisms, which have been metabolically optimized to overproduce this specific amino acid.
Genetic Engineering and Mutagenesis Strategies for Optimized this compound Yields
The development of high-yield L-histidine producing strains is a continuous process that combines both rational genetic engineering and random mutagenesis.
Genetic Engineering: This approach involves the targeted modification of specific genes to alter metabolic pathways in a predictable manner. Techniques such as gene knockout, gene overexpression, and promoter engineering are routinely used to construct superior production strains. The advent of CRISPR/Cas9 and other genome editing tools has significantly accelerated the pace of genetic engineering in both E. coli and C. glutamicum. globethesis.com
Mutagenesis: Classical mutagenesis, using physical mutagens (e.g., UV irradiation) or chemical mutagens (e.g., N-methyl-N'-nitro-N-nitrosoguanidine - NTG), remains a valuable tool for strain improvement. epo.org This approach generates random mutations throughout the genome, and subsequent screening can identify mutants with enhanced production characteristics. While less targeted than genetic engineering, mutagenesis can sometimes uncover beneficial mutations that would not have been predicted through rational design. Iterative rounds of mutagenesis and screening have been successfully employed to improve the production of various amino acids. mdpi.com For instance, the ARTP (Atmospheric and Room Temperature Plasma) mutagenesis method has been shown to be effective in improving the glutamic acid production capacity of C. glutamicum. bohrium.commdpi.com
Process Intensification and Scale-Up in Industrial Fermentation
The transition from a laboratory-scale fermentation to an industrial-scale process presents numerous challenges that must be addressed to ensure efficient and cost-effective production. infors-ht.comwalshmedicalmedia.comgmi-inc.comarxada.com Process intensification aims to develop smaller, cleaner, and more energy-efficient technologies. sphinxsai.comresearchgate.neticheme.org
Key considerations in the intensification and scale-up of L-histidine fermentation include:
Fed-Batch Fermentation: Industrial production of L-histidine is typically carried out using a fed-batch strategy. nih.govresearchgate.netlboro.ac.ukscispace.com This involves the controlled feeding of nutrients, such as glucose, into the bioreactor throughout the fermentation process. This allows for high cell densities and high product titers while avoiding the inhibitory effects of high substrate concentrations.
Process Parameter Optimization: Critical process parameters such as pH, temperature, dissolved oxygen, and nutrient feeding rates must be carefully controlled and optimized at each scale of operation. infors-ht.com
Mixing and Mass Transfer: Ensuring adequate mixing and oxygen transfer is crucial for maintaining cell viability and productivity, especially in large-scale bioreactors where gradients in these parameters can occur. gmi-inc.com
Isomer Control and Racemization Phenomena in this compound Synthesis
While biotechnological routes excel at producing the enantiomerically pure L-histidine, the synthesis of this compound requires a subsequent step to introduce the D-isomer. This is achieved through a controlled racemization process.
The industrial production of DL-histidine typically involves the chemical racemization of L-histidine. This process converts a portion of the L-histidine into its D-enantiomer, resulting in a racemic mixture. One method for the racemization of optically active amino acids involves heating the amino acid in acetic acid in the presence of an aldehyde catalyst. sciencemadness.org The racemization of L-histidine is reported to be most rapid in acetic acid. researchgate.net
The mechanism of racemization often involves the reversible formation of a Schiff base between the amino acid and the aldehyde, which facilitates the removal and re-addition of the alpha-proton, leading to a loss of stereochemical integrity.
Following racemization, the DL-histidine is then converted to its monohydrochloride monohydrate salt and crystallized. The crystallization process is a critical step in obtaining a product with the desired purity and physical properties. nih.govresearchgate.netresearchgate.netnih.govbuu.ac.th
Mechanisms of L-Histidine Racemization to DL-Histidine
The industrial production of DL-histidine often involves the racemization of the more readily available L-histidine enantiomer. One plausible industrial method for the racemization of L-amino acids, which can be applied to L-histidine, involves heating the amino acid in an organic acid solvent with an organic acid anhydride (B1165640). google.com
The mechanism for this racemization process is believed to proceed through the formation of an achiral intermediate. The key steps are:
Formation of an N-acyl amino acid: The amino group of L-histidine reacts with the organic acid anhydride (e.g., acetic anhydride) in an acidic medium (e.g., glacial acetic acid) to form an N-acyl-L-histidine.
Enolization: The acidic proton at the alpha-carbon of the N-acyl-L-histidine is abstracted, leading to the formation of an achiral enol or enolate intermediate. This step is facilitated by the electron-withdrawing nature of the N-acyl group.
Reprotonation: The enol intermediate is then reprotonated. This can occur from either side of the planar intermediate with equal probability, leading to the formation of a racemic mixture of the N-acyl-D-histidine and N-acyl-L-histidine.
Hydrolysis: The N-acyl group is subsequently removed by hydrolysis to yield the racemic DL-histidine.
A Chinese patent describes a general method for amino acid racemization where L-amino acids are dissolved in an organic acid and acylated with an organic acid anhydride. google.com This process is reported to achieve a high racemization ratio and yield. google.com The organic acid anhydride and solvent can be reclaimed and reused, making it an economically viable industrial process. google.com For instance, the racemization of L-methionine in glacial acetic acid with acetic anhydride at 100°C was completed in 124 minutes. google.com While specific parameters for L-histidine are not provided, a similar process is expected.
Strategies for Enantiomeric Purity Maintenance
In the context of producing this compound, the goal is not to maintain the purity of one enantiomer but to ensure a consistent 50:50 racemic mixture. The primary strategy to achieve this is to drive the racemization reaction described in section 2.2.1 to completion.
Key process parameters that are controlled to ensure a complete racemic mixture include:
Reaction Time: Sufficient reaction time is allowed for the equilibrium between the L- and D-enantiomers to be reached.
Temperature: Higher temperatures generally accelerate the rate of racemization.
Catalyst/Reagent Concentration: The concentration of the acid anhydride and the organic acid solvent are optimized to ensure efficient formation of the achiral intermediate.
Once the DL-histidine is synthesized, the subsequent crystallization into this compound does not alter the enantiomeric composition, as both enantiomers co-crystallize in a 1:1 ratio within the crystal lattice of the racemic compound.
Crystallization and Solid-State Engineering of this compound
The crystallization process is critical for defining the physical properties of the final product, which in turn affect its storage, handling, and application. While much of the detailed research has been conducted on L-histidine monohydrochloride monohydrate, the principles are largely applicable to the DL-form.
Impact of Crystallization Parameters on Crystal Morphology and Particle Size
The morphology and size of this compound crystals are significantly influenced by various crystallization parameters. Controlling these parameters is essential for producing a crystalline product with desired characteristics, particularly to minimize caking.
A key parameter is the cooling rate during crystallization. A slower cooling rate generally leads to the formation of larger crystals. nih.gov This is because a slower rate of cooling maintains a lower level of supersaturation, which favors crystal growth over nucleation. cecri.res.inresearchgate.net Conversely, rapid cooling leads to high supersaturation, promoting the formation of a large number of small crystals. cecri.res.inresearchgate.net
The use of anti-solvents can also influence crystal size and morphology. The addition of an anti-solvent reduces the solubility of the solute, leading to crystallization. buu.ac.th The rate of anti-solvent addition and the degree of mixing can be controlled to manipulate the resulting crystal size distribution. buu.ac.th
The following table, based on data for DL-malic acid which demonstrates the general principle, illustrates the effect of different cooling modes on the mean crystal size. A similar trend would be expected for this compound.
Effect of Cooling Mode on Mean Crystal Size
| Cooling Mode | Resulting Mean Crystal Size Range (μm) |
|---|---|
| Natural Cooling | 250 - 1000 |
| Linear Cooling | 800 - 1600 |
Data adapted from studies on DL-malic acid, illustrating a general principle in crystallization. cecri.res.in
Investigation of Moisture Sorption and Caking Mechanisms in Crystalline this compound
Caking, the unwanted agglomeration of crystalline powders into lumps, is a significant issue in the post-production handling of histidine monohydrochloride monohydrate. nih.gov The primary mechanism for this is moisture sorption, which leads to the formation of liquid bridges between crystals. These bridges can then solidify, forming solid bridges that hold the particles together. nih.gov
Research on L-histidine monohydrochloride monohydrate has shown that caking can occur even with a moisture content of less than 0.1% when exposed to elevated temperature and relative humidity (RH). nih.gov For instance, significant caking was observed at 70°C and 80% RH. nih.gov During this process, smaller crystals are incorporated into larger ones, leading to an increase in the mean particle size. nih.gov
The caking tendency is highly dependent on the particle size. Smaller particles have a larger surface area-to-volume ratio, which increases their tendency to absorb moisture and form interparticle bridges. jenike.comresearchgate.net
Mitigation Strategies for Caking Phenomena in Post-Production Handling
Based on the understanding of caking mechanisms, several strategies can be employed to mitigate this issue. The most effective approach is to control the crystal size during production.
Increasing Crystal Size: As demonstrated in studies on the L-enantiomer, larger crystals are significantly less prone to caking. nih.gov At 70°C and 80% RH, crystals in the 500-1000 μm range showed no lump formation, while those smaller than 125 μm had a lump production ratio of 99.8%. nih.gov Therefore, a primary mitigation strategy is to produce larger crystals by, for example, decreasing the cooling rate during the crystallization process. nih.gov
The following interactive data table, based on findings for L-histidine monohydrochloride monohydrate, highlights the profound effect of particle size on caking tendency.
Impact of Crystal Size on Caking of L-Histidine Monohydrochloride Monohydrate at 70°C and 80% RH
| Crystal Size Range (μm) | Lump Production Ratio (%) | Breakable Ratio (%) |
|---|---|---|
| < 125 | 99.8 | 24.9 |
| 500 - 1000 | 0 | N/A |
Data is for L-histidine monohydrochloride monohydrate and is expected to be comparable for the DL-form. nih.gov
Other mitigation strategies include:
Control of Environmental Conditions: Storing the product in a low-humidity environment can prevent moisture sorption.
Use of Anti-caking Agents: While not specifically detailed for this compound in the search results, the use of flow aids or anti-caking agents that coat the crystals and prevent direct contact is a common industrial practice.
By implementing these strategies, the stability and quality of this compound can be maintained throughout its shelf life.
Sophisticated Analytical and Spectroscopic Characterization of Dl Histidine Monohydrochloride Monohydrate
Advanced Chromatographic Techniques for Chiral Analysis
The separation of enantiomers, or chiral analysis, is a critical aspect of pharmaceutical and biochemical research. For a racemic compound like DL-Histidine monohydrochloride monohydrate, which contains equal amounts of the D- and L-isomers, advanced chromatographic techniques are employed to resolve these stereoisomers.
Evaluation of Amino Acid Chiral Ligand Exchange Media and Systems
Chiral Ligand Exchange Chromatography (CLEC) is a powerful technique for the enantiomeric resolution of amino acids. researchgate.net This method involves the formation of transient diastereomeric complexes between the amino acid enantiomers and a chiral selector, which is typically a metal ion complexed with a single enantiomer of another chiral ligand. researchgate.netdntb.gov.ua The differing stabilities of these diastereomeric complexes lead to their separation on a chromatographic column.
The effectiveness of CLEC is highly dependent on the choice of the chiral ligand, the metal ion, and the stationary phase. For the separation of DL-histidine, various systems have been evaluated. Copper(II) ions are frequently used as the central metal ion due to their ability to form stable ternary complexes. researchgate.netdntb.gov.ua Chiral ligands such as L-proline, L-hydroxyproline, and N,N-dimethyl-L-phenylalanine have been successfully used in the mobile phase to resolve enantiomeric mixtures of several α-amino acids. researchgate.net
One approach involves coating a reversed-phase silica (B1680970) gel with a lipophilic chiral ligand, such as N-decyl-L-histidine. dntb.gov.ua This creates a chiral stationary phase (CSP) that can effectively separate amino acid enantiomers. The separation mechanism relies on the stability differences between the diastereomeric ternary complexes formed on the stationary phase. For instance, the complex [N-decyl-L-His--Cu(II)--L-His] is more stable than the corresponding complex with D-His, leading to a stronger retention of the L-enantiomer.
The choice of the chiral selector and its interaction with the analyte are crucial for achieving optimal separation. The table below summarizes key considerations in the evaluation of chiral ligand exchange media.
| Factor | Influence on Chiral Separation | Key Findings |
| Chiral Selector | The structure and chirality of the ligand determine the stereoselectivity of the system. | L-histidine and its derivatives have been shown to be effective chiral selectors for resolving dansyl amino acids. dntb.gov.ua |
| Metal Ion | The type of metal ion affects the stability and geometry of the diastereomeric complexes. | Copper(II) is a commonly used metal ion that forms stable ternary complexes with amino acids. researchgate.netdntb.gov.ua |
| Mobile Phase | The pH, ionic strength, and organic modifier content of the mobile phase influence complex formation and retention. | pH must be high enough to allow for the deprotonation of the amino groups for efficient complexation with Cu(II). researchgate.net |
| Stationary Phase | The support material and the method of immobilizing the chiral selector impact the efficiency and longevity of the column. | Reversed-phase silica gels coated with N-alkyl-L-histidine have demonstrated good resolution for α-amino acids. dntb.gov.ua |
Capillary Electrophoresis for this compound Isomer Separation
Capillary Electrophoresis (CE) has emerged as a key analytical tool for the chiral separation of various compounds, including amino acids. bohrium.comchromatographyonline.com This technique offers high separation efficiency, low sample and reagent consumption, and flexibility in the choice of chiral selectors. chromatographyonline.com For the separation of DL-Histidine, CE methods often employ chiral selectors that are added to the background electrolyte.
One effective approach is chiral ligand exchange capillary electrophoresis (CLE-CE). In this method, a complex of a metal ion (e.g., copper(II)) and a chiral ligand (e.g., L-histidine or L-4-hydroxyproline) is used as the chiral selector in the running buffer. nih.govnih.gov The enantiomers of DL-histidine form transient diastereomeric complexes with the chiral selector, which have different electrophoretic mobilities, leading to their separation. nih.gov The resolution can be optimized by adjusting parameters such as the concentration of the chiral selector, the pH of the buffer, and the applied voltage. bohrium.com
Another strategy involves the use of molecularly imprinted monolithic columns in capillary electrochromatography. In a study, a monolithic column was prepared using N-methacryloyl-(L)-phenylalanine methyl ester as the functional monomer and L-histidine as the template molecule. ibu.edu.tr This imprinted column showed high selectivity for L-histidine, allowing for the efficient separation of DL-histidine enantiomers in less than 10 minutes. ibu.edu.tr The calculated imprinting factor of 2.18 demonstrated the effectiveness of the molecular imprinting technique for this separation. ibu.edu.tr
Cyclodextrins (CDs) are also widely used as chiral selectors in CE. bohrium.com While single selector systems can be effective, combining two or more selectors, such as a metal-ligand complex and a cyclodextrin, can create a dual chiral selector system with improved enantioselectivity. bohrium.com The synergistic effect between the selectors can lead to enhanced resolution of the enantiomers.
The following table outlines key parameters and their effects on the capillary electrophoresis separation of DL-histidine isomers.
| Parameter | Effect on Separation | Example Finding |
| Chiral Selector | Determines the enantioselectivity of the separation. | A Cu(II)-L-histidine complex in the running buffer can effectively resolve DL-amino acids. bohrium.com |
| Buffer pH | Influences the charge of the analyte and the chiral selector, affecting their interaction and mobility. | A pH of 7.0 was found to be optimal for the separation of DL-histidine using a molecularly imprinted column. ibu.edu.tr |
| Applied Voltage | Affects the migration time and resolution. | A higher voltage generally leads to shorter analysis times but may decrease resolution. bohrium.com |
| Organic Modifier | Can alter the viscosity of the buffer and the solubility of the analytes and selectors. | The addition of an organic modifier can influence the separation efficiency. nih.gov |
Spectroscopic Investigations of Molecular Structure and Dynamics
Spectroscopic techniques provide invaluable insights into the molecular structure, vibrational modes, and dynamic behavior of chemical compounds. For this compound, techniques such as Terahertz (THz) and Nuclear Magnetic Resonance (NMR) spectroscopy are particularly revealing.
Terahertz (THz) Spectroscopy for Low-Frequency Vibrational Modes and Polymorphism
Terahertz (THz) spectroscopy, which probes the low-frequency vibrational modes of molecules (typically in the 0.1 to 10 THz range), is a powerful tool for studying the solid-state properties of materials. nih.govcaltech.edu These low-frequency modes are highly sensitive to the crystalline structure and intermolecular interactions, such as hydrogen bonding. nih.govcornell.edu This makes THz spectroscopy particularly well-suited for the characterization of polymorphism, the ability of a compound to exist in multiple crystalline forms. researchgate.netsemanticscholar.org
Studies on histidine have demonstrated the utility of THz spectroscopy in distinguishing between its enantiomers (D- and L-histidine) and the racemic compound (DL-histidine). nih.govresearchgate.net The THz absorption spectra of L- and DL-histidine exhibit distinct differences in their peak frequencies, which are attributed to their different crystal lattice structures and intermolecular interactions. nih.govresearchgate.net The observed vibrational modes in the THz range are collective, phonon-like in nature, arising from lattice and skeletal vibrations mediated by hydrogen bonds. nih.gov
Furthermore, THz spectroscopy can differentiate between different polymorphs of the same enantiomer. For instance, L-histidine has been shown to exist in both orthorhombic and monoclinic forms, each with a unique THz spectral fingerprint. researchgate.net By comparing experimental THz spectra with those calculated using density functional theory (DFT), the observed vibrational modes can be assigned to specific molecular motions. nih.govcornell.edu
The table below presents a comparison of experimentally observed THz absorption peaks for L-histidine and DL-histidine, highlighting the ability of this technique to differentiate between these forms.
| Sample | Observed THz Absorption Peaks (cm⁻¹) | Reference |
| L-Histidine | ~60, ~80, ~95 | nih.gov |
| DL-Histidine | ~50, ~75, ~90 | nih.gov |
These spectral differences can be leveraged for the quantitative analysis of mixtures of histidine enantiomers and racemic compounds. nih.govresearchgate.net
Nuclear Magnetic Resonance (NMR) Spectroscopy in Structural Elucidation and Interaction Studies
Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone technique for determining the structure of molecules in solution and in the solid state. researchgate.netvanderbilt.edu It provides detailed information about the chemical environment of individual atoms within a molecule.
For this compound, NMR spectroscopy can be used to confirm the molecular structure by analyzing the chemical shifts, coupling constants, and integration of the signals in the spectrum. The proton (¹H) and carbon-13 (¹³C) NMR spectra provide a unique fingerprint of the molecule.
Solid-state NMR is particularly useful for studying the structure and dynamics of crystalline materials. researchgate.net High-resolution solid-state NMR techniques, such as high-field NMR coupled with fast magic-angle spinning (MAS), can overcome the sensitivity and resolution challenges associated with solid samples. researchgate.net Two-dimensional correlation experiments, like the ²H-¹H CP-iCOSY, can elucidate local structures and through-space interactions, providing insights into the solid-state packing of the molecules. researchgate.net
Proton Nuclear Magnetic Resonance (¹H NMR) spectroscopy is not only a powerful tool for structural elucidation but also a highly accurate method for quantitative analysis (qNMR). mdpi.comresearchgate.net The area of a ¹H NMR signal is directly proportional to the number of protons giving rise to that signal, allowing for the determination of the concentration of an analyte when compared to an internal standard. mdpi.com
For this compound, qNMR can be used to determine its purity and to quantify it in mixtures. The pH of the solution significantly influences the chemical shifts of the protons in the imidazole (B134444) ring of histidine. mdpi.comhaverford.edu This pH-dependence can be exploited to optimize the separation of signals for accurate quantification. mdpi.com For instance, a pH of 12 has been found to minimize signal overlap for the four common aromatic amino acids, including histidine. mdpi.com
The pH-dependent changes in the ¹H NMR spectrum of histidine can also be used to assess its kinetic stability and to study proton transfer kinetics. nih.gov The imidazole side chain of histidine can exist in three different protonation states, and the exchange between these states can be monitored by NMR. nih.gov The pKa value of the histidine residue, which is a measure of its acidity, can be determined by plotting the chemical shift of the imidazole protons as a function of pH. haverford.edunih.gov This information is crucial for understanding the role of histidine in biological systems and for assessing the stability of histidine-containing compounds under different pH conditions.
The following table shows typical ¹H NMR chemical shifts for L-Histidine monohydrochloride monohydrate in D₂O.
| Proton | Chemical Shift (ppm) |
| H-α | ~4.06 |
| H-β | ~3.37 |
| H-2 (imidazole) | ~8.69 |
| H-4 (imidazole) | ~7.42 |
Note: Chemical shifts can vary slightly depending on the solvent and pH. chemicalbook.com
NMR Spectroscopy for Mixed-Ligand Complex Formation Thermodynamics
Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful technique for investigating the thermodynamics of mixed-ligand complex formation involving histidine. By monitoring changes in the chemical shifts of histidine's protons and carbons upon coordination to a metal ion and a secondary ligand, detailed information about the structure, stability, and dynamics of the resulting complexes can be elucidated.
In studies of metal-porphyrin-ligand interactions, which serve as models for natural systems like chlorophyll-histidine complexes, NMR is instrumental. universiteitleiden.nl For instance, the coordination of imidazole (the side chain of histidine) to a Magnesium(II)-porphyrin complex results in significant coordination shifts in the ¹H, ¹³C, and ¹⁵N NMR spectra. universiteitleiden.nl These shifts are influenced by ring currents, electronic perturbations, and structural changes upon complexation. universiteitleiden.nl The magnitude of the coordination shift depends on the nucleus's distance from the porphyrin plane. Analysis of signal intensities and isotropic chemical shifts can confirm the stoichiometry of the complex, such as the formation of a five-coordinated structure, which is analogous to the bacteriochlorophyll (B101401) a–histidine complexes found in natural photosynthetic systems. universiteitleiden.nl
Furthermore, the broadening of ligand resonance lines in the NMR spectrum provides evidence for a dynamic coordination bond, offering insights into the kinetics and thermodynamics of the ligand exchange process. universiteitleiden.nl By performing NMR titrations, where the concentration of one ligand is varied while the others are kept constant, the stability constants (log K) and other thermodynamic parameters (ΔG, ΔH, and ΔS) for the formation of mixed-ligand complexes can be determined. Solid-state MAS NMR spectroscopy can also be employed to confirm the structure of these complexes in the solid phase. universiteitleiden.nl For histidine hydrochloride monohydrate, solid-state ³⁵Cl NMR spectroscopy has been used to determine the chlorine-35 quadrupolar coupling constant (C₋) of 4.59 ± 0.03 MHz and an asymmetry parameter (η₋) of 0.46 ± 0.03, providing detailed information about the local electronic environment of the chloride ion. researchgate.net
X-ray Diffraction (XRD) for Crystalline Structure and Polymorphic Forms
X-ray Diffraction (XRD) is the definitive method for determining the precise three-dimensional atomic arrangement within a crystalline solid. For L-histidine monohydrochloride monohydrate, XRD analysis reveals an orthorhombic crystal structure belonging to the P2₁2₁2₁ space group. sci-hub.seresearchgate.net The unit cell parameters have been determined as a = 15.36 Å, b = 8.92 Å, and c = 6.88 Å, with four molecules per unit cell. sci-hub.seresearchgate.net This detailed structural information allows for the precise mapping of interatomic distances and bond angles, which is crucial for understanding the extensive network of hydrogen bonds that stabilize the crystal lattice. researchgate.net
Polymorphism, the ability of a substance to exist in two or more crystalline forms, is a known phenomenon for histidine. researchgate.net While the stable form of L-histidine is orthorhombic, a metastable monoclinic form also exists. researchgate.net The specific polymorph obtained during crystallization can be influenced by factors such as solvent and the presence of enantiomeric impurities. researchgate.net The transformation between polymorphic forms, such as the solution-mediated transformation from the metastable form B to the stable form A in L-histidine, can be studied to understand the thermodynamics and kinetics of these processes. researchgate.net XRD is a primary tool for identifying and quantifying the different polymorphic forms present in a sample. researchgate.netnih.gov For instance, high-temperature XRD studies can be used to monitor the structural stability of the crystal and detect any phase transitions as a function of temperature. nih.gov
| Parameter | Value | Source |
| Crystal System | Orthorhombic | sci-hub.seresearchgate.net |
| Space Group | P2₁2₁2₁ | sci-hub.seresearchgate.net |
| Unit Cell | a = 15.36 Å | sci-hub.seresearchgate.net |
| b = 8.92 Å | sci-hub.seresearchgate.net | |
| c = 6.88 Å | sci-hub.seresearchgate.net | |
| Molecules per Unit Cell | 4 | sci-hub.seresearchgate.net |
Electrochemical Analysis of Metal Complexation
Cyclic Voltammetry for Copper-Histidine Complex Formation and Geometry Determination
Cyclic Voltammetry (CV) is a versatile electrochemical technique used to study the formation, stoichiometry, and geometry of metal complexes in solution. jcsp.org.pkiaea.orgresearchgate.net In the case of the copper-histidine system, CV is employed to determine the metal-to-ligand ratio and to probe the redox behavior of the copper center upon complexation. jcsp.org.pkiaea.org
By recording voltammograms at a glassy carbon electrode, researchers can monitor the shift in the anodic and cathodic peak potentials of the Cu(II)/Cu(I) redox couple as histidine is incrementally added to a solution of Cu(II) ions. jcsp.org.pkresearchgate.net This shift is indicative of complex formation, as the ligand stabilizes the copper ion, making its reduction more difficult. The process is typically diffusion-controlled, with no adsorption of reactants or products on the electrode surface. jcsp.org.pkiaea.org
Studies have shown that varying the concentration ratio of histidine to Cu²⁺ leads to gradual shifts in the peak potentials. jcsp.org.pk By analyzing these shifts, the stoichiometry of the stable complex can be determined. For the copper-histidine system, a 1:2 metal-to-ligand ratio is found to form a stable complex. jcsp.org.pkiaea.orgresearchgate.net The voltammetric data for the 1:2 complex suggests a square planar geometry. jcsp.org.pkiaea.org This experimental finding is often correlated with computational methods like Density Functional Theory (DFT) to confirm the most stable structure. jcsp.org.pkiaea.orgresearchgate.net The reduction of the Cu(II)-histidine complex is a one-electron process that generates the corresponding copper(I) complex. researchgate.net
| Technique | System | Key Findings | Inferred Geometry | Source |
| Cyclic Voltammetry (CV) | Cu²⁺ and L-Histidine | Diffusion-controlled process; Stable 1:2 metal-to-ligand complex formed. | Square Planar | jcsp.org.pkiaea.orgresearchgate.net |
Electron Paramagnetic Resonance (EPR) Spectroscopy for Doped Crystals and Site Structure Elucidation
Electron Paramagnetic Resonance (EPR), also known as Electron Spin Resonance (ESR), is a highly sensitive spectroscopic technique for studying materials with unpaired electrons. It is particularly valuable for elucidating the local structure and electronic properties of paramagnetic metal ions doped into diamagnetic host crystals, such as this compound.
When a paramagnetic ion like copper(II) is doped into a single crystal of L-histidine hydrochloride monohydrate, EPR spectroscopy can determine the site of incorporation and the symmetry of the local environment. sci-hub.se The analysis of the g-tensor and the copper nuclear hyperfine splitting provides detailed information about the ground state of the unpaired electron. sci-hub.se In one study of Cu²⁺ doped L-histidine hydrochloride monohydrate, the observed g-tensor values were g₋ = 2.013, gᵧ = 2.262, and gₓ = 2.153. sci-hub.se Unusually, the smallest g-component was associated with the largest hyperfine splitting, suggesting that the unpaired electron resides predominantly in a d₂²-type orbital, which indicates an axially compressed structure. sci-hub.se By combining EPR data with polarized single-crystal absorption spectra, the one-electron orbital sequence was determined to be d₂² > dₓ²₋ᵧ² > dₓᵧ > dₓ₂ > dᵧ₂. sci-hub.se
Similar studies have been conducted with Ni(II)-doped Manganese L-histidine hydrochloride monohydrate crystals. researchgate.net The EPR spectrum of these crystals allowed for the calculation of the isotropic "g" factor (2.0439) and the spin Hamiltonian parameter A (20 x 10⁻⁴), providing insights into the electronic structure of the doped ions within the crystal lattice. researchgate.net
| Dopant Ion | Host Crystal | EPR Parameter | Value | Interpretation | Source |
| Cu²⁺ | L-Histidine·HCl·H₂O | g-tensor | g₋ = 2.013 | Axially compressed structure, d₂² ground state | sci-hub.se |
| gᵧ = 2.262 | sci-hub.se | ||||
| gₓ = 2.153 | sci-hub.se | ||||
| Ni(II)/Mn²⁺ | Mn-L-Histidine·HCl·H₂O | g-factor (isotropic) | 2.0439 | Characterizes the electronic environment of the doped ion | researchgate.net |
| Spin Hamiltonian (A) | 20 x 10⁻⁴ | researchgate.net |
Computational Chemistry and Molecular Modeling for this compound
Density Functional Theory (DFT) for Vibrational Modes, Molecular Motions, and Hydrogen-Bond Configurations
Density Functional Theory (DFT) has emerged as a powerful computational tool to complement experimental studies by providing detailed insights into the electronic structure, vibrational properties, and intermolecular interactions of molecules like this compound.
DFT calculations are widely used to predict and analyze the vibrational spectra (infrared and Raman) of molecules. By calculating the harmonic vibrational frequencies, a theoretical spectrum can be generated and compared with experimental data, aiding in the assignment of specific vibrational modes to the observed spectral bands. mdpi.com This is particularly useful for understanding the complex vibrational modes of histidine, which involve the motions of the amino acid backbone, the imidazole ring, and their interactions with the chloride ion and water molecule.
Furthermore, DFT is employed to investigate the intricate network of hydrogen bonds that govern the crystal packing and molecular conformation. mdpi.comresearchgate.net By optimizing the molecular geometry, DFT can predict bond lengths, bond angles, and dihedral angles with high accuracy. mdpi.com These calculations allow for a quantitative analysis of intra- and intermolecular hydrogen bonds, including their energies and the effect they have on the molecular structure and vibrational frequencies. researchgate.net For example, DFT studies on histidine and its monohydrochloride monohydrate have revealed significant differences in intermolecular motions and dihedral angle distortions of the imidazole ring, which can be directly attributed to their distinct hydrogen-bond configurations. researchgate.net In the context of metal complexation, DFT is also used to optimize the geometry of complexes like the copper-histidine system, confirming that a square planar structure is indeed the most stable configuration, which corroborates findings from electrochemical studies. jcsp.org.pkiaea.org
Molecular Modeling for Ligand-Substrate Interactions and Sample Preparation Optimization
The characterization of this compound and its interactions at a molecular level is significantly enhanced by computational and analytical preparatory techniques. Molecular modeling provides deep insights into the binding mechanisms and geometries of histidine with various substrates, particularly metal ions. Complementing this, rigorous sample preparation optimization is crucial for ensuring the accuracy and reliability of subsequent analytical determinations.
Molecular Modeling for Ligand-Substrate Interactions
Molecular modeling, particularly through Density Functional Theory (DFT), is a powerful tool for elucidating the intricacies of ligand-substrate interactions involving the histidine molecule. mdpi.com Histidine's imidazole side chain, along with its carboxyl and amino groups, provides multiple coordination sites, allowing it to form a variety of complex structures with metal ions. nih.gov Computational studies are instrumental in predicting the most stable conformations and binding modes of these complexes.
Research using DFT calculations has been conducted to explore the coordination complexes formed between histidine and divalent transition metal ions such as Mn²⁺, Fe²⁺, Co²⁺, Ni²⁺, Cu²⁺, and Zn²⁺. mdpi.comnih.gov These studies analyze both 1:1 and 1:2 metal-to-ligand complexes to understand their structural features and relative stability. mdpi.com Histidine can act as a bidentate or a more stable tridentate ligand, coordinating with metal ions to form geometries that are often distorted octahedral. nih.gov The inclusion of solvent effects in these models is critical, as an aqueous medium generally promotes the formation of more stable coordination complexes. nih.gov
Free energy calculations for histidine complexes with Ni²⁺, Cu²⁺, and Zn²⁺ have shown that the formation of dual histidine-metal complexes is spontaneous for all three. nih.gov However, for single histidine-metal complexes, formation is spontaneous with nickel and copper but nonspontaneous with zinc. nih.gov The pH of the environment also plays a crucial role in the interaction. Combined solid-state NMR spectroscopy and DFT calculations have revealed that at acidic pH, there is no direct interaction between biprotonated histidine and Zn(II). acs.orgresearchgate.net At a pH of 7.5, however, one zinc ion can be hexa-coordinated with two histidine molecules. acs.orgresearchgate.net
These computational approaches provide invaluable insights that aid in the design and construction of self-assembled structures involving histidine-metal coordination. mdpi.com
Table 1: Summary of Molecular Modeling Findings for Histidine-Metal Ion Interactions
| Metal Ion | Coordination Geometry | Key Findings | Citations |
| Ni²⁺, Cu²⁺, Zn²⁺ | Octahedral | Formation of dual histidine-metal complexes is spontaneous. For single complexes, spontaneous with Ni²⁺ and Cu²⁺, nonspontaneous with Zn²⁺. | nih.gov |
| Zn²⁺ | Hexa-coordinated | At pH 7.5, one Zn(II) ion coordinates with two histidine molecules. No direct interaction at acidic pH. | acs.orgresearchgate.net |
| Mn²⁺, Fe²⁺, Co²⁺ | Distorted Octahedral | High-spin (HS) state complexes exhibit enhanced stability compared to low-spin (LS) state counterparts. | nih.gov |
| Cu²⁺ | Bidentate & Tridentate | Coexistence of both coordination modes is possible when two histidine residues coordinate with a single Cu(II) center. | nih.gov |
Sample Preparation Optimization
Optimized sample preparation is a prerequisite for obtaining accurate and reproducible results in the analytical characterization of this compound. The specific protocol is tailored to the analytical technique being employed and the matrix in which the compound is found.
For analyses requiring the liberation of individual amino acids from a proteinaceous matrix, acid hydrolysis is a standard method. ucdavis.edu This typically involves heating the sample in 6 M hydrochloric acid at temperatures ranging from 110°C to 150°C for several hours. ucdavis.eduoup.com Using glass tubes with Teflon-lined screw caps (B75204) has been shown to be a practical and convenient alternative to sealed glass ampoules, offering improved precision. oup.com However, acid hydrolysis can destroy or modify certain amino acids; for instance, asparagine and glutamine are converted to aspartic acid and glutamic acid, respectively. biosyn.com
When analyzing free amino acids in complex biological fluids like serum or urine, sample clean-up is necessary to remove interfering substances such as proteins. sickkids.ca Common protein removal strategies include acid precipitation with trichloroacetic acid (TCA) or perchloric acid (PCA), followed by centrifugation. creative-proteomics.com Alternatively, ultrafiltration with a low molecular weight cut-off membrane (e.g., 3 kDa) can be used to remove macromolecules and desalt the sample, which is particularly important for liquid chromatography-mass spectrometry (LC-MS) analysis. creative-proteomics.com
For specific instrumental analyses like gas chromatography (GC), derivatization of the amino acids is often required. ucdavis.edu This process modifies the amino acids to make them more volatile and thermally stable. A two-step process involving esterification with acidified methanol (B129727) followed by acetylation is a common approach. ucdavis.edu The choice of solvents and reagents during extraction and derivatization is critical to ensure high recovery rates and prevent degradation of the target analyte. creative-proteomics.com
Table 2: Optimized Sample Preparation Techniques for Histidine Analysis
| Analytical Goal | Sample Preparation Method | Key Parameters & Considerations | Citations |
| Total Amino Acid Composition | Acid Hydrolysis | 6 M HCl, 110°C for 24h or 145°C for 4h. Use of Teflon-lined screw-cap tubes for improved precision. | oup.comcreative-proteomics.com |
| Free Amino Acids in Biological Fluids | Protein Precipitation & Ultrafiltration | 10% Trichloroacetic Acid (TCA) for precipitation; 3 kDa ultrafiltration membrane for desalting and macromolecule removal. | sickkids.cacreative-proteomics.com |
| Spectrophotometric Determination | Dissolution and Dilution | Dissolve sample in 1 M sodium hydroxide; may require ultrasonics for complete dissolution from complex matrices like capsules. | psu.edu |
| Isotope Ratio Mass Spectrometry | Acid Hydrolysis & Derivatization | Hydrolysis followed by esterification (acidified methanol) and acetylation (acetic anhydride (B1165640), trimethylamine, acetone). | ucdavis.edu |
Thermodynamic Parameter Calculations for Metal-Ligand Complexation
The study of thermodynamic parameters is essential for quantifying the stability and spontaneity of complex formation between histidine and metal ions. Techniques such as microcalorimetry and isothermal titration calorimetry (ITC) are employed to determine key thermodynamic values, including the Gibbs free energy (ΔG), enthalpy (ΔH), and entropy (ΔS) of complexation. researchgate.netnih.gov
A thermokinetic study on the complexation of first-row transition metal chlorides (CrCl₃, MnCl₂, FeCl₂, CoCl₂, NiCl₂, and CuCl₂) with L-α-histidine determined the enthalpy changes for these reactions over a temperature range of 298.15-323.15 K. researchgate.net Based on these measurements, other thermodynamic parameters such as ΔG and ΔS were calculated, revealing a consistent regularity in their values with the increasing atomic number of the metals. researchgate.net
Isothermal titration calorimetry is a powerful technique that directly measures the heat released or absorbed during a binding event. nih.gov By titrating a ligand into a solution containing the molecule of interest (in this case, a metal ion into a histidine solution or a histidine-rich protein), ITC can provide a complete thermodynamic profile of the interaction in a single experiment. nih.gov The data obtained allows for the calculation of the binding constant (Kₐ), stoichiometry (n), and the enthalpy (ΔH) and entropy (ΔS) of binding. nih.gov For example, ITC was used to confirm the binding of 10 Zn(II) ions to histidine-rich glycoprotein (B1211001) (HRG). nih.gov
These thermodynamic parameters provide fundamental information about the nature of the binding forces. A negative ΔH indicates an exothermic reaction driven by favorable bond formation (e.g., covalent or hydrogen bonds), while a positive ΔS suggests that the binding is driven by an increase in disorder, often due to the release of ordered solvent molecules from the binding interface. nih.gov
Table 3: Thermodynamic Parameters for Metal-Histidine Interactions
| Interaction | Method | Parameter | Value | Significance | Citations |
| Cu²⁺ binding to SOD1 | ITC | Kₐ | ~10⁶ M⁻¹ | Represents high binding affinity. | nih.gov |
| Zn²⁺ binding to SOD1 | ITC | Kₐ | ~10⁴ M⁻¹ | Lower affinity compared to copper binding in the same study. | nih.gov |
| Various Transition Metals with Histidine | Microcalorimetry | ΔH, ΔG, ΔS | Varies with metal | Showed a predictable regularity with increasing atomic number. | researchgate.net |
| Ni²⁺, Cu²⁺ with single Histidine | DFT Calculation | ΔG | Negative | Indicates spontaneous formation of the complex. | nih.gov |
| Zn²⁺ with single Histidine | DFT Calculation | ΔG | Positive | Indicates nonspontaneous formation of the complex. | nih.gov |
Biochemical Pathways and Biological Functions of Histidine and Its Relevance to Dl Histidine Monohydrochloride Monohydrate
Histidine Biosynthesis and Intermediary Metabolism
While humans cannot synthesize histidine, making it an essential dietary component, the biosynthetic pathway is well-characterized in microorganisms and plants. nih.govwikipedia.org This pathway is energetically costly, requiring a significant investment of ATP. researchgate.net The relevance for DL-Histidine monohydrochloride monohydrate lies in its ability to supply histidine, thereby bypassing the need for this complex synthesis in organisms that lack the pathway.
The initial and rate-limiting step in histidine biosynthesis is the condensation of adenosine triphosphate (ATP) and 5-phosphoribosyl-α-1-pyrophosphate (PRPP). researchgate.netproteopedia.org This reaction is catalyzed by the enzyme ATP-phosphoribosyltransferase (ATP-PRT). nih.govresearchgate.net The product of this reaction is N'-5'-phosphoribosyl-ATP (PRATP). researchgate.netacs.org This step represents a critical regulatory point in the pathway, subject to feedback inhibition by histidine. proteopedia.orgasm.org
The reaction proceeds through the formation of a complex between the enzyme, ATP, and PRPP, leading to the generation of PRATP and pyrophosphate (PPi). researchgate.net This initial condensation is a pivotal moment, committing cellular resources to the ten-step process of histidine synthesis. researchgate.net
The biosynthesis of histidine is intricately linked to nucleotide metabolism. nih.gov The precursor PRPP is a key intermediate required for the synthesis of purine and pyrimidine nucleotides. nih.govnih.gov Specifically, an intermediate of the histidine pathway, 5'-phosphoribosyl-4-carboximide-5-aminoimidazole (AICAR), is also an intermediate in the de novo purine biosynthetic pathway. nih.gov
This metabolic connection highlights the central role of shared precursors and intermediates. The utilization of ATP as a substrate and the production of a purine precursor underscore the close relationship between amino acid and nucleotide synthesis. asm.orgyoutube.com
Catabolism of Histidine and Key Metabolite Formation
Excess histidine is primarily catabolized in the liver and skin. nih.gov This process involves a series of enzymatic reactions that convert histidine into intermediates that can enter central metabolic pathways. This compound provides the substrate, L-histidine, for these catabolic processes.
The first and primary regulatory step in histidine catabolism is the non-oxidative deamination of histidine by the enzyme histidine ammonia-lyase (also known as histidase), which produces ammonia and trans-urocanic acid. nih.govwikipedia.org Subsequently, urocanic acid is converted to 4-imidazolone-5-propionic acid by the enzyme urocanate hydratase (urocanase). wikipedia.org The pathway continues to form N-formiminoglutamate (FIGLU). nih.govresearchgate.net
The final step in this major catabolic route involves the transfer of the formimino group from FIGLU to tetrahydrofolate (THF), yielding glutamate and 5-formiminotetrahydrofolate. This last step is dependent on folic acid. nih.gov The excretion of urocanic acid and FIGLU can be indicative of histidine metabolism and folate status. nih.govsemanticscholar.org
L-histidine, provided by sources like L-Histidine monohydrochloride monohydrate, is the direct substrate for the enzyme histidine ammonia-lyase to produce urocanic acid. wikipedia.orgmerckmillipore.com Studies have demonstrated the efficient enzymatic conversion of L-histidine to urocanic acid using microbial sources. For instance, Achromobacter liquidum has been identified as a potent producer of L-histidine ammonia-lyase, capable of stoichiometrically converting large amounts of L-histidine into urocanic acid. nih.gov When DL-histidine is used as the substrate with this organism, D-histidine and urocanic acid are produced simultaneously in high yields. nih.gov
Urocanic acid itself has biological significance, particularly in the skin, where the trans isomer can be converted to the cis isomer upon exposure to UVB radiation. wikipedia.org Trans-urocanic acid is thought to act as an endogenous sunscreen. wikipedia.org
Histidine in Protein Structure and Enzymatic Catalysis
The imidazole (B134444) side chain of histidine is unique among amino acids due to its pKa being close to physiological pH. russelllab.org This property allows it to act as both a proton donor and acceptor, making it a versatile and frequently crucial residue in protein structure and function. russelllab.orgnih.gov this compound provides the essential histidine required for the synthesis of these proteins.
Histidine residues are frequently found in the active sites of enzymes and are often involved in catalytic triads, which are common in proteases. russelllab.orgstudy.com In these triads, histidine's basic nitrogen can accept a proton from a serine, threonine, or cysteine residue, enhancing its nucleophilicity. wikipedia.org Histidine also plays a vital role in proton shuttle mechanisms, facilitating the rapid transfer of protons, as seen in enzymes like carbonic anhydrase. wikipedia.org
Furthermore, the imidazole ring of histidine is an effective ligand for metal ions such as zinc, iron, and copper. russelllab.orgmdpi.com This makes histidine a common residue in metal-binding sites within metalloproteins and enzymes, contributing to their structure and catalytic activity. russelllab.orgresearchgate.net Its ability to switch between neutral and protonated states can also influence protein interactions, such as cation-π interactions. nih.govresearchgate.net
Role of Imidazole Ring in Enzyme Active Sites as Nucleophile and Acid/Base Catalyst
The imidazole side chain of histidine is a versatile and frequently utilized component in the active sites of enzymes due to its unique acid-base properties. wikipedia.orgstudy.commadsci.org With a pKa value near physiological pH (approximately 6.0), the imidazole ring can exist in both protonated (acidic) and deprotonated (basic) forms. madsci.orgreddit.com This allows it to function effectively as both a general acid and a general base catalyst in enzymatic reactions. madsci.orgpnas.org
As a nucleophile , the deprotonated nitrogen of the imidazole ring can participate in covalent catalysis by attacking electrophilic substrates. In its protonated state, the imidazole ring can act as a general acid , donating a proton to a substrate to facilitate a reaction. madsci.org Conversely, in its deprotonated form, it can act as a general base , accepting a proton from a substrate or a water molecule to activate it. madsci.org
A classic example of histidine's catalytic role is its presence in the catalytic triad of serine proteases, such as trypsin and chymotrypsin. wikipedia.orgnih.govnih.gov In this arrangement, a histidine residue, along with an aspartate and a serine residue, work in concert to hydrolyze peptide bonds. The histidine residue acts as a general base, abstracting a proton from the serine hydroxyl group, thereby increasing its nucleophilicity to attack the carbonyl carbon of the peptide bond. wikipedia.orgnih.gov
Furthermore, histidine residues are crucial in metalloenzymes, where the imidazole nitrogen atoms can act as ligands, coordinating with metal ions like zinc, copper, and iron to hold them in the active site. wikipedia.orgmadsci.org This coordination is vital for the catalytic activity of these enzymes.
Table 1: Catalytic Functions of Histidine's Imidazole Ring
| Catalytic Role | Description | Example Enzyme Families |
|---|---|---|
| General Acid Catalyst | Donates a proton to a substrate or transition state. | Ribonucleases madsci.org |
| General Base Catalyst | Accepts a proton from a substrate or water. | Serine Proteases nih.gov |
| Nucleophile | Directly attacks an electrophilic substrate. | Certain esterases |
| Metal Ion Ligand | Coordinates with metal cofactors in the active site. | Carbonic Anhydrase, Hemoglobin wikipedia.org |
Contribution to Hemoglobin Structure and Functional Integrity
Histidine residues play indispensable roles in the structure and function of hemoglobin, the protein responsible for oxygen transport in the blood. study.comquizlet.com Hemoglobin is a tetrameric protein, with each of its four subunits containing a heme group that binds oxygen. quizlet.com Histidine residues are critically positioned to facilitate this process.
The proximal histidine (His-F8) forms a direct coordination bond with the iron atom of the heme group. nih.gov This interaction anchors the heme within the protein's hydrophobic pocket and is essential for its oxygen-binding capability. study.comquizlet.com
The distal histidine (His-E7) is located on the opposite side of the heme plane and does not directly bind to the iron atom. nih.govillinois.edu Instead, it plays a crucial role in stabilizing the bound oxygen molecule through hydrogen bonding. nih.govnih.govillinois.edu This hydrogen bond increases the affinity of hemoglobin for oxygen and helps to prevent the oxidation of the ferrous iron (Fe²⁺) to the non-oxygen-binding ferric state (Fe³⁺). quizlet.com The distal histidine also sterically hinders the binding of other molecules like carbon monoxide (CO), reducing its binding affinity relative to oxygen. wikipedia.orgnih.govillinois.edu
Additionally, a C-terminal histidine residue (His-146β) is a major contributor to the Bohr effect , the pH-dependent regulation of oxygen binding to hemoglobin. researchgate.net In tissues with lower pH (higher proton concentration), this histidine becomes protonated, leading to the formation of a salt bridge that stabilizes the deoxygenated (T-state) of hemoglobin and promotes the release of oxygen. researchgate.net
Histidine as a Precursor for Endogenous Bioactive Molecules
Beyond its roles in protein structure and catalysis, histidine serves as the metabolic precursor for several essential bioactive molecules.
Histamine (B1213489) Biosynthesis via Histidine Decarboxylase
Histamine is a potent biogenic amine involved in local immune responses, regulation of gastric acid secretion, and neurotransmission. nih.govwikipedia.orgfrontiersin.org It is synthesized from L-histidine in a one-step decarboxylation reaction catalyzed by the enzyme histidine decarboxylase (HDC) . nih.govwikipedia.orgfrontiersin.orgresearchgate.netinfinitylearn.comreactome.org This enzyme utilizes pyridoxal 5'-phosphate (PLP) as a cofactor to remove the carboxyl group from histidine. nih.govwikipedia.orgreactome.org
The synthesis of histamine occurs in various cells throughout the body, including mast cells, basophils, enterochromaffin-like (ECL) cells of the stomach, and histaminergic neurons in the brain. nih.govnih.govnih.gov Once synthesized, histamine is stored in intracellular granules and released in response to specific stimuli. nih.govnih.gov
Table 2: Key Aspects of Histamine Biosynthesis
| Feature | Description |
|---|---|
| Precursor | L-Histidine frontiersin.org |
| Enzyme | Histidine Decarboxylase (HDC) wikipedia.orgfrontiersin.org |
| Cofactor | Pyridoxal 5'-phosphate (PLP) wikipedia.org |
| Reaction Type | Decarboxylation frontiersin.org |
| Cellular Locations | Mast cells, basophils, ECL cells, neurons nih.govnih.gov |
Carnosine and Related Dipeptide Biosynthesis Pathways
Carnosine (β-alanyl-L-histidine) is a dipeptide found in high concentrations in skeletal muscle and brain tissue. wikipedia.orgnih.govnih.gov It is synthesized from its constituent amino acids, β-alanine and L-histidine, by the enzyme carnosine synthase (CARNS1) in an ATP-dependent reaction. nih.govnih.govresearchgate.netnih.govwikipedia.org
Carnosine has several important physiological functions, including pH buffering in muscle tissue during intense exercise, antioxidant activities, and metal ion chelation. nih.govresearchgate.net
Related histidine-containing dipeptides include anserine and balenine, which are methylated derivatives of carnosine. nih.gov Anserine (β-alanyl-Nπ-methyl-L-histidine) is formed by the methylation of carnosine, a reaction catalyzed by carnosine N-methyltransferase. nih.govrsc.org
Formation of the Antioxidant Ergothioneine in Specific Organisms
Ergothioneine is a sulfur-containing derivative of histidine with potent antioxidant properties. nih.govnih.gov It is synthesized by certain fungi and bacteria, including Actinomycetota and filamentous fungi like Neurospora crassa. wikipedia.orgnih.gov While humans cannot synthesize ergothioneine, it is obtained through the diet. nih.gov
The biosynthesis of ergothioneine from L-histidine is a multi-step enzymatic process. nih.govrsc.org In bacteria such as Mycobacterium smegmatis, the pathway involves the trimethylation of the α-amino group of histidine, followed by the introduction of a sulfur atom to the imidazole ring. nih.gov
3-Methylhistidine as a Biomarker for Skeletal Muscle Turnover
3-Methylhistidine (3-MH) is a post-translationally modified amino acid formed by the methylation of specific histidine residues within the contractile proteins of skeletal muscle, namely actin and myosin. rupahealth.combevital.nosmpdb.ca This modification occurs after the proteins have been synthesized.
When muscle proteins are broken down (catabolism), 3-methylhistidine is released and is not reutilized for protein synthesis. nih.govhealthmatters.io Instead, it is excreted in the urine. wikipedia.orgnih.gov Consequently, the urinary excretion of 3-methylhistidine is widely used as a biomarker for the rate of skeletal muscle protein breakdown. rupahealth.comnih.govwikipedia.orgnih.gov Elevated levels of 3-methylhistidine in the urine can indicate conditions associated with increased muscle catabolism, such as muscle injury, fasting, or certain metabolic disorders. rupahealth.com
Metal Ion Chelation and Redox Regulation by Histidine
The imidazole side chain of histidine is a versatile ligand in biological systems, playing a critical role in coordinating with various metal ions. This interaction is fundamental to the structure and function of numerous metalloproteins and enzymes. The chelation properties of histidine also have significant implications for cellular redox homeostasis. This compound, as a source of histidine, provides this essential amino acid for these biological processes.
Interaction and Complex Formation with Divalent Metal Ions (e.g., Copper, Iron, Zinc)
Histidine is one of the most common amino acid residues involved in binding metal ions within proteins. researchgate.net Its imidazole side chain can coordinate with a wide variety of divalent transition metal ions, including copper (Cu²⁺), iron (Fe²⁺/Fe³⁺), and zinc (Zn²⁺). mdpi.comwikipedia.org This binding is pH-dependent, as it requires at least one of the nitrogen atoms in the imidazole ring to be deprotonated. mdpi.com
The coordination geometry of the resulting metal complex is highly dependent on the specific metal ion. For instance, Zn²⁺ typically prefers a tetrahedral geometry, while Ni²⁺ (another divalent metal ion) favors square pyramidal or octahedral arrangements. mdpi.com Studies using 1H NMR titration have demonstrated that histidine binds strongly to Zn(II), Cu(II), and Fe(III) ions at a physiological pH of 7.4. nih.gov The stoichiometry for zinc binding to histidine has been shown to be 1:2. nih.gov Fenton-active ions like Cu(II) and Fe(III) appear to bind to histidine more efficiently than Zn(II). nih.gov
The imidazole ring of histidine can exist in two tautomeric forms, and when bound to a metal ion, the ND1-protonated form is predominant, with the NE2 atom acting as the ligand. core.ac.uk This interaction is crucial for the function of many proteins; for example, histidine acts as the axial base attached to the iron atom in myoglobin and hemoglobin. wikipedia.org The versatility of histidine as a ligand is further highlighted in poly-histidine tags, which are widely used in protein purification due to their affinity for nickel and cobalt columns. wikipedia.org
The interaction between histidine and divalent metal ions can be summarized in the following table:
| Metal Ion | Typical Coordination Geometry | Binding Affinity | Biological Relevance |
|---|---|---|---|
| Zinc (Zn²⁺) | Tetrahedral mdpi.com | Strong, often in a 1:2 stoichiometry with histidine nih.gov | Structural roles in proteins (e.g., zinc fingers), catalytic functions in enzymes. mdpi.com |
| Copper (Cu²⁺) | Varies (e.g., square planar, octahedral) | High affinity, with potential for multiple binding sites nih.gov | Electron transfer reactions, catalysis in enzymes like superoxide dismutase. nih.gov |
| Iron (Fe²⁺/Fe³⁺) | Octahedral | Strong binding nih.gov | Oxygen transport (hemoglobin, myoglobin), electron transport (cytochromes). wikipedia.org |
Implications for Reactive Oxygen Species Generation and Mitigation
The chelation of redox-active metal ions like copper and iron by histidine has profound implications for the management of reactive oxygen species (ROS). While these metal ions are essential for many biological processes, their free forms can participate in Fenton and Haber-Weiss reactions, leading to the generation of highly damaging hydroxyl radicals.
Histidine-containing peptides and proteins can act as antioxidants by sequestering these metal ions, thereby preventing them from catalyzing ROS production. nih.gov However, the role of histidine-metal complexes is complex. Certain copper-binding motifs rich in histidine can, under specific conditions, catalyze the formation of ROS. researchgate.net For example, simple peptides with increasing numbers of histidine residues have been shown to produce more hydrogen peroxide in the presence of copper. researchgate.net This suggests that the coordination environment of the metal ion is critical in determining whether the complex will have a pro-oxidant or antioxidant effect.
Conversely, histidine and histidine-containing dipeptides like carnosine have demonstrated protective effects against oxidative stress. nih.govacs.org They can scavenge free radicals and mitigate the damage caused by ROS. nih.gov For instance, histidine-containing dipeptides have been shown to protect plants from salt-induced stress by scavenging reactive carbonyl species (RCS), which are generated downstream of ROS. acs.org This dual role highlights the importance of maintaining a delicate balance in the interaction between histidine, metal ions, and the cellular redox environment.
Histidine in One-Carbon Unit Metabolism and Protein Methylation
Histidine catabolism is directly linked to one-carbon metabolism, a crucial set of biochemical pathways that transfer one-carbon units for the synthesis of nucleotides, amino acids, and for methylation reactions. creative-proteomics.comcreative-proteomics.com The breakdown of histidine produces formiminoglutamate (FIGLU). In a key step, the formimino group from FIGLU is transferred to tetrahydrofolate (THF), yielding 5,10-methenyl-THF and glutamate. nih.gov
This 5,10-methenyl-THF is a central intermediate in the one-carbon pool. It can be interconverted to other THF derivatives that donate one-carbon units for various biosynthetic processes:
Purine Synthesis: 10-formyl-THF, derived from 5,10-methenyl-THF, is required for the synthesis of purine rings (ATP and GTP). nih.gov
Thymidylate Synthesis: 5,10-methenyl-THF can be reduced to 5,10-methylene-THF, which is used for the synthesis of thymidylate, a key component of DNA. nih.gov
Methionine Regeneration and Methylation: 5,10-methylene-THF can be further reduced to 5-methyl-THF. This molecule donates a methyl group to homocysteine to regenerate methionine. Methionine is then converted to S-adenosylmethionine (SAM), the primary methyl donor for most biological methylation reactions, including protein methylation. nih.gov
While other amino acids like serine are considered more significant sources of one-carbon units, histidine catabolism provides a direct entry point into this essential metabolic network. nih.govnih.gov
Protein Methylation is a vital post-translational modification that regulates protein function. Histidine residues within proteins can be methylated on either the N1 (Nπ) or N3 (Nτ) nitrogen of the imidazole ring. researchgate.netnih.gov This modification can alter the physicochemical properties of the protein, potentially affecting its structure, metal ion chelation capabilities, and role in molecular assembly. researchgate.net Although less studied than lysine or arginine methylation, protein histidine methylation is now recognized as a widespread and important regulatory mechanism. nih.goveurekalert.org Recent discoveries have identified specific enzymes, such as SETD3, as human protein histidine methyltransferases. nih.gov
Intracellular Proton Buffering Capacity of Histidine-Related Compounds
One of the most critical physiological functions of histidine and its related compounds is their role as intracellular proton buffers. nih.govmsu.ru The imidazole side chain of histidine has a pKa value of approximately 6.0-7.0, which is very close to the physiological intracellular pH. derangedphysiology.com This property allows the imidazole group to effectively accept or donate protons, thereby resisting changes in pH. msu.ruderangedphysiology.com
This buffering capacity is crucial, particularly in tissues that experience significant metabolic acid production, such as skeletal muscle during intense anaerobic exercise. nih.govresearchgate.net The accumulation of protons from ATP hydrolysis and glycolysis can lower intracellular pH, which in turn can inhibit key glycolytic enzymes and impair muscle function. msu.ru
The non-bicarbonate buffering capacity in vertebrate muscle is largely provided by:
Histidine residues in proteins like myoglobin.
Free L-histidine. nih.gov
Histidine-containing dipeptides, primarily carnosine and anserine. nih.govnih.gov
The concentration of these histidine-related compounds is particularly high in fast-twitch glycolytic muscle fibers, which are adapted for anaerobic performance. nih.govresearchgate.net Studies have shown a strong correlation between the buffering capacity of a muscle, its concentration of histidine-related compounds, and its capacity for anaerobic exercise. nih.govresearchgate.net In some species, the contribution of these compounds to total cellular buffering can be as high as 60%. msu.runih.gov
The following table illustrates the contribution of various components to intracellular buffering in muscle tissue:
| Buffering Component | Contribution | Key Features |
| Histidine-Related Compounds (Free His, Carnosine, Anserine) | High (can be >50% in some muscles) msu.runih.gov | pKa near physiological pH, high concentration in anaerobic muscle. nih.govmsu.ru |
| Intracellular Proteins (e.g., Myoglobin) | Moderate (9-38%) msu.ru | Contribution from histidine residues within the protein structure. derangedphysiology.com |
| Inorganic Phosphate | Low to Moderate | Another important non-bicarbonate buffer system. msu.ru |
| Bicarbonate | Variable | Important buffer system, but linked to respiration ("open" system). derangedphysiology.com |
This efficient buffering system, centered around the imidazole group of histidine, is essential for maintaining pH homeostasis and supporting high-intensity physical activity.
Comparative Studies of Histidine Enantiomers and Racemates
Distinct Biological Activities and Metabolic Fates of D-, L-, and DL-Histidine
L-histidine is an essential amino acid, meaning it cannot be synthesized de novo by humans and must be obtained from the diet. nih.govnih.gov It serves as a fundamental building block for protein synthesis and is a precursor for several important biomolecules, including histamine (B1213489) and carnosine. nih.govnih.gov The metabolic pathways of L-histidine are well-established, involving its conversion to histamine via histidine decarboxylase or its degradation to glutamate. numberanalytics.comcreative-proteomics.comnews-medical.net Histamine is a key mediator of allergic and inflammatory responses, gastric acid secretion, and neurotransmission. nih.govnumberanalytics.com Carnosine, synthesized from L-histidine and beta-alanine (B559535), functions as a buffer and antioxidant in muscle and brain tissue. nih.govnih.gov
D-histidine, while less abundant, is not biologically inert. It has been reported to possess antifungal properties and has been investigated as a potential protective agent against certain infections. nih.govacs.org The metabolic fate of D-histidine differs significantly from its L-enantiomer. D-amino acid oxidase (DAAO), a flavoenzyme, is responsible for the oxidative deamination of neutral D-amino acids, including D-histidine, converting them into their corresponding α-keto acids, ammonia, and hydrogen peroxide. wikipedia.orgfrontiersin.org This process is crucial for detoxification. wikipedia.org Notably, DAAO is not active on acidic D-amino acids. frontiersin.org
The biological activity of DL-histidine, the racemic mixture, is a composite of the effects of its individual enantiomers. Studies have indicated that for some physiological effects, such as impacts on food intake, there may be no significant difference in the dose required between L-histidine and D-histidine. nih.govmdpi.com
Table 1: Comparison of L-Histidine and D-Histidine
| Feature | L-Histidine | D-Histidine |
|---|---|---|
| Primary Role | Essential amino acid for protein synthesis, precursor to histamine and carnosine. nih.govnih.govnih.gov | Reported antifungal activity, potential protective agent. nih.govacs.org |
| Metabolism | Converted to histamine by histidine decarboxylase or degraded to glutamate. numberanalytics.comcreative-proteomics.comnews-medical.net | Oxidatively deaminated by D-amino acid oxidase (DAAO). wikipedia.orgfrontiersin.org |
| Biological Functions | Proton buffering, metal ion chelation, antioxidant activities, role in erythropoiesis. nih.gov | Detoxification via DAAO action. wikipedia.org |
Chiral Recognition and Enantioselective Processes in Biological Systems
Biological systems exhibit a high degree of stereospecificity, a phenomenon known as chiral recognition. nih.gov This is fundamental to many biological processes, from enzyme-substrate interactions to receptor binding. nih.gov The distinct "handedness" of enantiomers means they can have vastly different, and sometimes opposing, effects in a chiral environment like the human body. nih.gov
The transport of histidine across cell membranes is an enantioselective process. Studies in rat lung microvascular endothelial cells have shown that L-histidine is actively transported via at least two pathways: a sodium-dependent system N and a sodium-independent system L. nih.gov In contrast, the uptake of D-histidine is not dependent on metabolic energy or sodium and appears to utilize different transport mechanisms, indicating that system N is not involved in its uptake. nih.gov
Enzymatic reactions are another prime example of chiral recognition. D-amino acid oxidase (DAAO) exhibits absolute stereoselectivity for D-amino acids, catalyzing their oxidative deamination while having no effect on L-amino acids. frontiersin.org Conversely, enzymes involved in the metabolism of L-histidine, such as histidine decarboxylase, are specific to the L-enantiomer. numberanalytics.com
Advanced analytical techniques have been developed to distinguish between histidine enantiomers, highlighting the importance of chiral recognition in research and diagnostics. For instance, fluorescent probes have been designed that can selectively recognize and differentiate between L- and D-histidine in the presence of zinc ions. rsc.org Furthermore, RNA aptamers have been developed to serve as chiral stationary phases in chromatography for the separation of histidine enantiomers. nih.gov
Interconversion and Racemization Dynamics in Biological and Chemical Environments
Racemization is the process by which an enantiomerically pure substance is converted into a mixture containing equal quantities of both enantiomers. In the context of peptide synthesis, histidine is known to be particularly susceptible to racemization. peptide.com This can occur during the activation of the amino acid for coupling, proceeding through a base-sensitive, intramolecular reaction involving the imidazole (B134444) nitrogen. researchgate.net The degree of racemization can be influenced by the choice of base, coupling reagent, and solvent polarity. researchgate.net To mitigate this, protecting the imidazole nitrogen of histidine is a common strategy in peptide synthesis. peptide.com
While chemical synthesis can lead to racemization, the interconversion of histidine enantiomers in biological systems is a more controlled and specific process. For example, in some bacteria like Salmonella typhimurium, the racemization of D-histidine to L-histidine involves D-amino acid dehydrogenase as the first step. nih.gov
The study of racemization is critical in peptide and protein chemistry, as the presence of the "wrong" enantiomer can significantly impact the structure and function of the resulting molecule. Analytical methods such as high-performance liquid chromatography (HPLC) and enzymatic digestion are used to investigate and quantify the extent of racemization during chemical synthesis. nih.gov
Table 2: Factors Influencing Histidine Racemization in Peptide Synthesis
| Factor | Influence on Racemization | Mitigation Strategy |
|---|---|---|
| Base Used in Coupling Step | The type and strength of the base can promote racemization. researchgate.net | Careful selection of a weaker base. |
| Coupling Reagent | The relative strength of the coupling reagent affects the rate of racemization. researchgate.net | Use of additives like HOBt to suppress racemization. peptide.com |
| Solvent Polarity | The polarity of the solvent can influence the reaction environment and the propensity for racemization. researchgate.net | Optimization of solvent conditions. |
| Imidazole Nitrogen Protection | An unprotected imidazole nitrogen is a key site for the initiation of racemization. peptide.comresearchgate.net | Protection of the imidazole nitrogen with a suitable protecting group. peptide.com |
Future Research Directions and Unexplored Frontiers in Dl Histidine Monohydrochloride Monohydrate Research
Integration of Multi-Omics Technologies in Comprehensive Histidine Research
To achieve a holistic understanding of the role of DL-Histidine monohydrochloride monohydrate in biological systems, the integration of multiple "omics" technologies is paramount. nih.govnih.govyoutube.com This approach moves beyond studying isolated components to analyzing the complex interplay of genes, transcripts, proteins, and metabolites.
Genomics and Transcriptomics: These fields will be instrumental in identifying novel genes and regulatory networks that influence histidine metabolism and its downstream effects. By analyzing the entire genome and transcriptome of organisms under varying histidine concentrations, researchers can uncover previously unknown pathways and genetic variations that impact histidine homeostasis.
Proteomics: This will allow for the large-scale study of proteins, providing insights into how histidine modifications and the abundance of histidine-rich proteins change in response to different physiological and pathological states. youtube.com
Metabolomics: As the study of all metabolites in a system, metabolomics can directly measure the impact of this compound on cellular metabolic profiles. nih.gov This can reveal novel biomarkers and therapeutic targets related to histidine metabolism.
The convergence of these omics disciplines will enable the construction of comprehensive network models, illustrating the intricate connections between histidine and other biological molecules and pathways. nih.govnih.gov
Table 1: Application of Multi-Omics Technologies in Histidine Research
| Omics Technology | Research Focus | Potential Outcomes |
| Genomics | Identifying genes involved in histidine transport, metabolism, and signaling. | Discovery of genetic predispositions to histidine-related disorders. |
| Transcriptomics | Analyzing gene expression changes in response to histidine supplementation or deprivation. | Understanding the regulatory mechanisms controlling histidine homeostasis. |
| Proteomics | Quantifying changes in protein expression and post-translational modifications. | Identifying key proteins and signaling pathways modulated by histidine. |
| Metabolomics | Profiling the metabolic fingerprint of cells or organisms. | Elucidating the downstream metabolic effects of histidine and identifying novel biomarkers. |
Development of Novel Histidine Derivatives for Targeted Biomedical and Industrial Applications
The unique chemical properties of the imidazole (B134444) side chain of histidine make it an attractive scaffold for the development of novel derivatives with tailored functionalities. dovemed.com
Biomedical Applications: Researchers are exploring the synthesis of histidine-based compounds for various therapeutic purposes. For instance, novel histidine-derived lipo-amino acids have been synthesized and incorporated into peptidomimetics, demonstrating potent antimicrobial activity against both Gram-positive and Gram-negative bacteria. nih.gov Histidine derivatives are also being investigated as agents to enhance the delivery of drugs across cellular membranes. mdpi.comnih.gov The development of histidine-containing dipeptides, beyond carnosine, is another promising area for creating new antioxidants and anti-inflammatory agents. nih.govull.es
Industrial Applications: In the industrial sector, new histidine derivatives are being designed for a range of uses. For example, novel L-histidine based ionic liquids have been synthesized and shown to be effective corrosion inhibitors for mild steel. rsc.org Additionally, amphiphilic derivatives of L-histidine have been developed that can form hydrogels, which have potential applications as intelligent carriers for the controlled release of substances. researchgate.net Further research into derivatizing L-histidine could lead to the development of new biolubricant additives with antioxidant and antiwear properties. researchgate.net
Table 2: Examples of Novel Histidine Derivatives and Their Applications
| Histidine Derivative | Application Area | Function |
| Lipo-amino acid peptidomimetics | Biomedical | Potent antimicrobial agents nih.gov |
| Histidine-based ionic liquids | Industrial | Corrosion inhibitors rsc.org |
| Amphiphilic histidine derivatives | Industrial | Hydrogel formation for controlled release researchgate.net |
| Histidine Schiff base esters | Industrial | Biolubricant additives with antioxidant properties researchgate.net |
Advanced Computational Modeling of Complex Biological and Chemical Systems Involving this compound
Computational modeling offers a powerful tool to simulate and predict the behavior of histidine in complex systems, complementing experimental approaches.
Advanced computational methods can be employed to model the binding interactions of histidine and its derivatives with biological targets such as enzymes and receptors. For example, computational modeling has been used to predict the binding conformation of the intermediate L-histidinal to histidinol dehydrogenase, an enzyme in the L-histidine biosynthesis pathway. nih.gov Such models can guide the rational design of novel inhibitors or activators of these targets.
Furthermore, molecular dynamics simulations can provide insights into the structural and dynamic properties of histidine-containing peptides and proteins. These simulations can help to understand how histidine residues contribute to protein stability, folding, and function. By modeling the interactions of this compound at the molecular level, researchers can gain a deeper understanding of its mechanism of action and design more effective interventions.
Exploration of Histidine's Role in Emerging Disease Models and Pathophysiological Conditions
While the role of histidine in certain conditions is established, its involvement in a broader range of diseases is an active area of investigation. nih.govull.es Further research is needed to elucidate the effects of histidine supplementation in various health contexts. nih.govull.es
Emerging research suggests a link between histidine metabolism and several complex diseases:
Metabolic Syndrome and Obesity: Studies in animal models have indicated that histidine supplementation may improve diet-induced obesity and insulin resistance. creative-proteomics.com The metabolic breakdown products of histidine are thought to play a role in lipid metabolism and intestinal barrier function, which are closely related to the pathology of conditions like non-alcoholic fatty liver disease (NAFLD). creative-proteomics.com
Neurological Disorders: As a precursor to histamine (B1213489), a key neurotransmitter, histidine plays a role in regulating processes like sleep-wake cycles and appetite. creative-proteomics.com There is potential for histidine supplementation to positively impact nervous system health by protecting neurons from oxidative stress and inflammation. creative-proteomics.com Further studies are warranted to explore its therapeutic potential in neurodegenerative diseases. nih.gov
Inflammatory and Allergic Conditions: Histamine, derived from histidine, is a central mediator of allergic and inflammatory responses. nih.gov Understanding the precise regulation of histidine decarboxylase, the enzyme that converts histidine to histamine, could lead to new therapeutic strategies for these conditions.
Sustainable Production Methods and Environmental Impact Assessments of this compound
As the demand for amino acids in various industries grows, the development of sustainable production methods and a thorough understanding of their environmental footprint are critical.
Currently, L-Histidine monohydrochloride monohydrate is produced through fermentation processes using microorganisms such as Escherichia coli and Corynebacterium glutamicum. nih.govnih.goveuropa.eu Future research will focus on optimizing these fermentation processes to improve yield, reduce resource consumption, and minimize waste generation. researchgate.net This includes metabolic engineering of production strains to enhance histidine output from sustainable feedstocks. researchgate.net
Table 3: Key Environmental Impact Categories in Amino Acid Production
| Impact Category | Description | Relevance to Histidine Production |
| Climate Change | Greenhouse gas emissions (e.g., CO2) from energy consumption and raw material processing. amazonaws.combiostarus.com | Fermentation and downstream processing are energy-intensive steps. |
| Fossil Fuel Consumption | Use of non-renewable energy sources. amazonaws.com | A significant factor in the overall energy footprint of the production process. |
| Eutrophication | Nutrient enrichment of water bodies, leading to algal blooms and oxygen depletion. amazonaws.com | Can be influenced by the management of waste streams from fermentation. |
| Acidification | Emissions of acidifying compounds like sulfur dioxide and nitrogen oxides. amazonaws.com | Related to energy production and the use of certain chemicals in the process. |
| Land Use | The amount of land required for the cultivation of raw materials (e.g., corn for glucose). amazonaws.combiostarus.com | A key consideration when evaluating the sustainability of the feedstock. |
Q & A
Basic Research Question
- Use personal protective equipment (PPE) including gloves and lab coats.
- Avoid inhalation/ingestion; if exposed, rinse skin/eyes with water for 15 minutes and seek medical attention .
- Dispose of waste via approved non-hazardous chemical protocols, as the compound is not classified under GHS .
How does the racemic nature of DL-Histidine affect its biochemical interactions compared to enantiopure forms?
Advanced Research Question
The DL-form’s racemic mixture may exhibit altered binding kinetics in enzyme assays compared to L-histidine. For example:
- In receptor studies, the D-enantiomer could act as a competitive inhibitor, requiring chiral HPLC to resolve enantiomers .
- Comparative circular dichroism (CD) spectroscopy can quantify stereospecific interactions with proteins .
What parameters should be monitored during the preparation of DL-Histidine solutions for cell culture?
Basic Research Question
- Sterility : Filter-sterilize solutions (0.22 µm pore size) to prevent microbial contamination .
- Osmolality : Adjust with NaCl to match physiological ranges (280–320 mOsm/kg).
- Endotoxin levels : Ensure <0.1 EU/mL via Limulus amebocyte lysate (LAL) assays for in vitro applications .
How can researchers validate the hydrate status of this compound?
Advanced Research Question
- Karl Fischer titration : Quantify water content (theoretical: ~8.6% for monohydrate) .
- Powder X-ray diffraction (PXRD) : Compare with reference patterns to confirm crystalline hydrate structure .
- Dynamic vapor sorption (DVS) : Assess hygroscopicity and hydration stability under varying humidity .
What are the implications of using DL-Histidine in metal chelation studies?
Advanced Research Question
The imidazole group enables coordination with transition metals (e.g., Zn²⁺, Cu²⁺). To study chelation:
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
